3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol
Description
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(3-methyl-4-nitroanilino)butan-1-ol |
InChI |
InChI=1S/C11H16N2O3/c1-8-7-10(12-9(2)5-6-14)3-4-11(8)13(15)16/h3-4,7,9,12,14H,5-6H2,1-2H3 |
InChI Key |
VICUFVMBVVIGQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol typically involves the reaction of 3-methyl-4-nitroaniline with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation or chemical reducing agents.
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Reduction: 3-((3-Methyl-4-aminophenyl)amino)butan-1-ol
Oxidation: 3-((3-Methyl-4-nitrophenyl)amino)butan-1-one
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Butan-1-ol Derivatives with Aromatic Substituents
- 4-(3-(4-Nitrophenyl)isoxazol-5-yl)butan-1-ol (): Structure: Contains a 4-nitrophenyl-isoxazole moiety attached to butan-1-ol. Synthesis: Prepared via hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes using PIFA as an oxidant, yielding 66%–73% isolated products . Spectral Data: IR peaks at 1519 cm$ ^{-1} $ (NO$ _2 $ stretching) and $ ^1 \text{H-NMR} $ signals at δ 8.36 (aromatic protons) .
3-([1,1’-Biphenyl]-4-yl)-N-benzyl-4-hydroxy-N-methylbutanamine (1c, ) :
- Structure : Features a biphenyl group and a benzyl-methylamine substituent.
- Synthesis : Uses EtOAc/MeOH/Et$ _3 $N solvent systems for purification.
- Properties : The biphenyl group increases hydrophobicity compared to the nitro-substituted target compound.
- Spectral Data : $ ^1 \text{H-NMR} $ shows 0.35 H integration for specific protons, indicating complex splitting patterns due to aromaticity .
Amino-Substituted Butanols
- 4-Amino-3-methylbutan-1-ol (): Structure: A primary alcohol with a methyl and amino group at positions 3 and 4, respectively. Properties: The amino group increases basicity and water solubility compared to the nitro-aniline derivative. Molecular formula: C$ _5 $H$ _{13 }$NO; molar mass: 103.16 g/mol .
- 3-[(4-Hydroxy-2-methylbutan-2-yl)amino]-3-methylbutan-1-ol (): Structure: Branched diol with a secondary amino group. Properties: The hydroxyl and amino groups enable hydrogen bonding, enhancing solubility in polar solvents. CAS: 192325-59-0 .
Heterocyclic Butanol Derivatives
- 4-Morpholino-2-(naphthalen-2-yl)butan-1-ol (2a, ): Structure: Combines a morpholine ring and naphthyl group. Synthesis: Purified via DCM/MeOH/Et$ _3 $N. Properties: The morpholine ring imparts moderate polarity, while the naphthyl group contributes to π-π stacking interactions .
Physicochemical Property Trends
- Boiling Points: Linear alcohols (e.g., butan-1-ol) have higher boiling points than branched analogs due to increased surface area (). The target compound’s nitro and aromatic groups may elevate its boiling point compared to simpler butanols .
- Solubility: Polar substituents (e.g., -NO$ _2 $, -NH-) enhance water solubility, whereas non-polar groups (e.g., biphenyl in 1c) reduce it .
Data Tables
Table 1: Structural and Spectral Comparison
Table 2: Physicochemical Properties
Biological Activity
3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on antiproliferative effects, mechanisms of action, and relevant case studies.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds structurally related to this compound. For instance, a study investigated various derivatives and reported significant antiproliferative activity against breast cancer cell lines, including MCF-7 and MDA-MB-231. The compounds exhibited IC50 values ranging from 10 to 33 nM , indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 9h | MCF-7 | 10 | Tubulin polymerization inhibition |
| 10p | MDA-MB-231 | 23 | G2/M phase arrest and apoptosis induction |
| CA-4 | MCF-7 | 3.9 | Antimitotic effects |
The mechanism by which this compound exerts its biological effects appears to involve tubulin destabilization . In vitro studies demonstrated that related compounds inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Flow cytometry analyses confirmed these findings, showing increased apoptotic cell populations following treatment with specific derivatives .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Study on MCF-7 Cells : In a controlled experiment, researchers treated MCF-7 cells with various concentrations of related compounds. The results indicated a dose-dependent inhibition of cell proliferation, with significant morphological changes observed under microscopy, suggesting disruption of microtubule dynamics .
- Stability Studies : Stability assessments revealed that certain derivatives maintained their integrity under various pH conditions and oxidative environments, which is crucial for their potential use in therapeutic applications. For instance, compound 10p demonstrated over 95% stability after prolonged exposure to physiological conditions .
Q & A
Basic Questions
Q. What are the key spectroscopic techniques for characterizing 3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol?
- Methodology :
- IR Spectroscopy : Identify functional groups like the nitro (-NO₂) and hydroxyl (-OH) groups. For example, nitro groups typically absorb at ~1333–1512 cm⁻¹ (C-N stretch) and aromatic C-H stretches appear near 3120 cm⁻¹ .
- NMR : Use ¹H NMR to resolve aromatic protons (δ 6.4–8.33 ppm) and aliphatic protons (e.g., -CH₂- groups at δ 4.11 ppm). ¹³C NMR can confirm carbons adjacent to nitro or amino groups .
- Mass Spectrometry : Confirm molecular weight via FABMS (e.g., m/z 482.90 for related compounds) and fragmentation patterns .
- Data Table :
| Technique | Key Peaks/Shifts | Functional Group Assignment |
|---|---|---|
| IR | 1512 cm⁻¹ | C-N (nitro) |
| ¹H NMR | δ 4.11 (s, 1H) | NH proton |
Q. How can structural isomers of this compound be differentiated?
- Methodology :
- Chromatography : Use HPLC or TLC (e.g., Rf = 0.6 in ACN:MeOH 1:1) to separate isomers based on polarity differences .
- Chemical Tests : Perform selective oxidation (e.g., with KMnO₄) to distinguish primary/secondary alcohols. Tertiary alcohols resist oxidation .
- Spectroscopy : Compare NMR splitting patterns; for example, primary alcohols show distinct -CH₂OH resonances versus secondary/tertiary structures .
Q. What safety protocols are recommended for handling nitro-substituted aromatic alcohols?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors .
- PPE : Wear nitrile gloves and lab coats to prevent dermal exposure.
- Storage : Keep in amber glass bottles away from light to prevent degradation .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in hydrogenation reactions?
- Methodology :
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ pressure (1–3 atm) to reduce the nitro group to an amine. Monitor reaction progress via TLC .
- Kinetic Studies : Apply pseudo-first-order kinetics (as seen in Cr(VI) reactions with alcohols) to model hydrogenation rates. Plot ln[Cr(VI)] vs. time for linearity .
Q. What computational methods are suitable for predicting the compound’s biological interactions?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with proteins (e.g., enzymes). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bonding patterns .
Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated?
- Methodology :
- Forced Degradation : Expose to 0.1M HCl/NaOH at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using HRMS .
- Kinetic pH Profile : Plot degradation rate constants (k) vs. pH to identify stability maxima/minima. Use Arrhenius equations for shelf-life prediction .
Q. What strategies optimize the synthesis yield of this compound?
- Methodology :
- Catalyst Screening : Test Pd nanoparticles (e.g., Lindlar catalyst) for selective hydrogenation of propargyl intermediates .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents. Higher yields are often achieved in DMF due to improved nitro group solubility .
- Data Table :
| Catalyst | Solvent | Yield (%) | Selectivity |
|---|---|---|---|
| Pd/C | DMF | 78 | High |
| Raney Ni | MeOH | 65 | Moderate |
Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
